3',4'-Dimethyl-biphenyl-4-carboxylic acid

Übersicht

Beschreibung

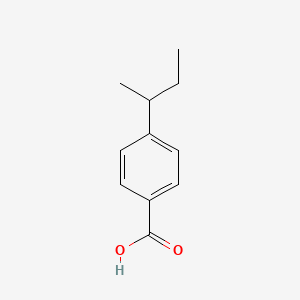

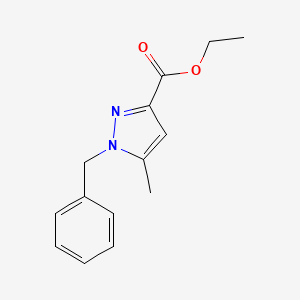

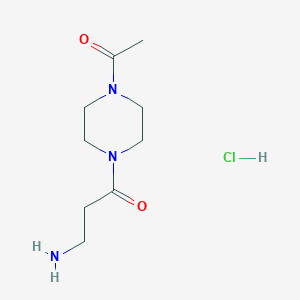

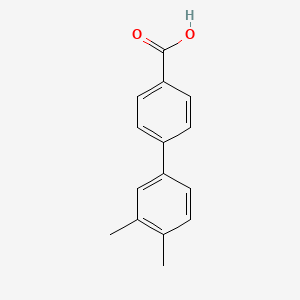

“3’,4’-Dimethyl-biphenyl-4-carboxylic acid” is a chemical compound with the molecular formula C15H14O2 . It belongs to the class of monomers known as aromatic dicarboxylic acids . It is used to prepare BPDC-based polymers, which exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required .

Molecular Structure Analysis

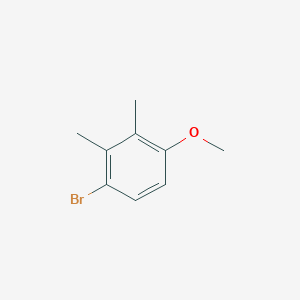

The molecular structure of “3’,4’-Dimethyl-biphenyl-4-carboxylic acid” is characterized by two phenyl rings connected by a single bond, with two methyl groups attached to the 3’ and 4’ positions of one of the phenyl rings, and a carboxylic acid group attached to the 4 position of the other phenyl ring .Wissenschaftliche Forschungsanwendungen

Materials Research

Benzoic acid derivatives, including 4-(3,4-dimethylphenyl)benzoic Acid, are extensively employed in co-crystal engineering for materials research . The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .

Pharmaceutical Applications

Benzoic acid derivatives are important in pharmaceutical applications . The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted benzoic acid systems .

Spectroscopic Studies

The compound can be used in spectroscopic studies to understand the influence of weak interactions in the crystalline phase . Tuning of interactions in a controlled manner under the application of pressure is often used as a tool to get better insight into various interactions, particularly the weak interactions .

Synthesis of Benzamides

4-(3,4-dimethylphenyl)benzoic Acid can be used in the synthesis of benzamides through direct condensation of carboxylic acids and amines . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and use of ultrasonic irradiation as a green and powerful technology .

Pharmaceutical Industry

Benzamides, which can be synthesized from 4-(3,4-dimethylphenyl)benzoic Acid, are used widely in the pharmaceutical, paper, and plastic industries . They are also used as an intermediate product in the synthesis of therapeutic agents .

Thermodynamic Property Data

The compound can be used in the generation of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .

Safety and Hazards

While specific safety and hazard information for “3’,4’-Dimethyl-biphenyl-4-carboxylic acid” is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been found to interact with various proteins and enzymes .

Mode of Action

It’s known that benzoic acid derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions could potentially alter the function of the compound’s targets.

Biochemical Pathways

It’s known that benzoic acid derivatives can participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond, which could potentially affect various biochemical pathways.

Pharmacokinetics

Similar compounds are known to have various absorption and distribution profiles, and they can be metabolized and excreted through various pathways .

Result of Action

The compound’s potential to participate in various reactions and interact with different targets suggests that it could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(3,4-dimethylphenyl)benzoic Acid. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, temperature and humidity can affect the compound’s stability .

Eigenschaften

IUPAC Name |

4-(3,4-dimethylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-3-4-14(9-11(10)2)12-5-7-13(8-6-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGYCDJAIZGZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374384 | |

| Record name | 3',4'-Dimethyl-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Dimethyl-biphenyl-4-carboxylic acid | |

CAS RN |

122294-09-1 | |

| Record name | 3',4'-Dimethyl-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122294-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)